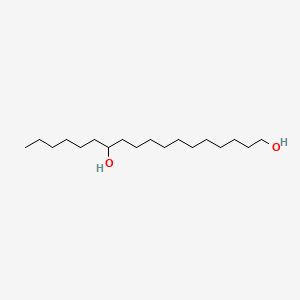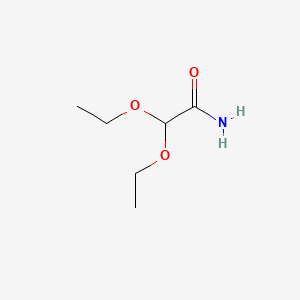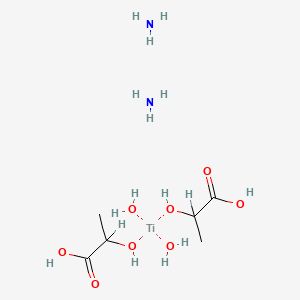
Diethyl perfluoroadipate
Overview
Description
Diethyl perfluoroadipate is a chemical compound with the molecular formula C10H10F8O4 . It contains a total of 31 bonds, including 21 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 2 aliphatic esters .
Synthesis Analysis
The synthesis of Diethyl perfluoroadipate and similar compounds often involves the use of ester derivatives of fatty acids for chromatographic analysis . A simple derivatization reaction with N, N -dimethylformamide dimethyl acetal (DMF-DMA) has been developed for the analysis of perfluorocarboxylic acids .
Molecular Structure Analysis
The molecular structure of Diethyl perfluoroadipate includes 31 bonds in total, with 21 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 2 aliphatic esters . The molecular weight of the compound is 346.17 .
Physical And Chemical Properties Analysis
Diethyl perfluoroadipate has a molar mass of 346.17 and an estimated density of 1.4607 . It also contains 2 ester groups (aliphatic) .
Scientific Research Applications
C10H10F8O4 C_{10}H_{10}F_{8}O_{4} C10H10F8O4
and a molecular weight of 346.17 . Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.Green Solvent Applications
Diethyl perfluoroadipate can be used as a green solvent due to its physicochemical properties. It’s a potential replacement for volatile organic solvents in various applications, including drug delivery and extraction of biomolecules. Its non-toxicity and biodegradability make it an environmentally friendly alternative .
Polymer Synthesis
This compound serves as a monomer in the synthesis of polyesters. It’s particularly useful in enzymatic polycondensation reactions, offering a sustainable pathway for creating biodegradable polymers. The control over molecular weight during synthesis is crucial, and diethyl perfluoroadipate allows for precise manipulation of this parameter .
Drug Delivery Systems
In the pharmaceutical industry, diethyl perfluoroadipate can be utilized to develop drug delivery systems. Its chemical stability and compatibility with other compounds make it suitable for encapsulating medications, ensuring controlled release and targeted delivery .
Extraction of Bioactive Compounds
The compound’s ability to act as a solvent also extends to the extraction of bioactive compounds from natural sources. Its efficacy in extracting these compounds without altering their structure or activity is valuable for research and development in nutraceuticals and pharmaceuticals .
Environmental Remediation
Due to its physicochemical properties, diethyl perfluoroadipate can be applied in environmental remediation processes. It can be used to capture and remove pollutants from contaminated sites, aiding in the restoration of ecosystems .
Analytical Chemistry
In analytical chemistry, diethyl perfluoroadipate can be used as a reagent or a medium for chemical reactions. Its stability and inertness are advantageous for accurate and reliable measurements and analyses .
Biocompatible Material Development
The biocompatibility of diethyl perfluoroadipate allows for its use in developing materials that can safely interact with biological systems. This application is significant in biomedical engineering for implants and tissue engineering .
Lubricants and Hydraulic Fluids
Lastly, diethyl perfluoroadipate’s thermal stability and low reactivity make it suitable for use in lubricants and hydraulic fluids, especially in systems where high temperatures and pressures are encountered .
Safety and Hazards
Future Directions
Future research on Diethyl perfluoroadipate and similar compounds could focus on their environmental impact, as these compounds have been found in all spatial scales with concerns of adverse ecological and human health effects . Another direction could be the development of green solvents for extractions, separations, formulations, and reaction chemistry .
properties
IUPAC Name |
diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F8O4/c1-3-21-5(19)7(11,12)9(15,16)10(17,18)8(13,14)6(20)22-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMQHNSEGKYMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(=O)OCC)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059925 | |
| Record name | Diethyl octafluorohexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl perfluoroadipate | |
CAS RN |
376-50-1 | |
| Record name | 1,6-Diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl octafluorohexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl octafluoroadipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















